3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine
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Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group
Preparation Methods
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer, antiviral, and antibacterial properties.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to inhibit key enzymes and proteins involved in cell proliferation and survival, such as tyrosine kinases and proteases. The compound’s ability to form hydrogen bonds and interact with biological macromolecules enhances its efficacy in therapeutic applications .
Comparison with Similar Compounds
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activities and applications.
Morpholine Derivatives: Compounds with a morpholine ring exhibit different pharmacological properties depending on their substituents.
Phenyl-Substituted Heterocycles: These compounds have a phenyl group attached to various heterocyclic rings, influencing their chemical reactivity and biological properties.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2 |
InChI Key |
KMOCWRDCLWMNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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